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Compound of Interest

Compound Name: Methyltriphenylphosphonium

Cat. No.: B096628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyltriphenylphosphonium
salts, specifically the bromide and iodide derivatives, which are pivotal reagents in
organophosphorus chemistry. This document details their synthesis, physicochemical
properties, and core applications, with a focus on the Wittig reaction and phase-transfer
catalysis. Experimental protocols and quantitative data are presented to support practical
laboratory applications.

Introduction

Methyltriphenylphosphonium salts are quaternary phosphonium salts characterized by a
phosphorus atom bonded to three phenyl groups and one methyl group. The cationic nature of
the phosphonium center, balanced by a halide anion (typically bromide or iodide), imparts
unique reactivity to these compounds.[1][2] They are indispensable precursors for the
generation of methylenetriphenylphosphorane, a key Wittig reagent used for the introduction of
a methylene group onto a carbonyl carbon.[3][4] Furthermore, their properties make them
effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.
[5][6] Their utility extends to the synthesis of complex organic molecules, including
pharmaceutical intermediates and advanced materials.[7]

Physicochemical and Spectroscopic Properties
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The physical and spectral properties of methyltriphenylphosphonium bromide and iodide are

crucial for their handling, characterization, and application in synthesis.

Physical Properties

Methyltriphenylphosphoni

Methyltriphenylphosphoni

Property ) .
um Bromide um lodide
CAS Number 1779-49-3[8] 2065-66-9
Molecular Formula C19H18BrP[8] CioH1slP
Molecular Weight 357.22 g/mol [8] 404.22 g/mol
White to off-white powder or ) )
Appearance White to light yellow powder[9]
crystals[5]
Melting Point 230-234 °CJ[8] 183-185 °C
Soluble in water (400 g/L at ) ]
N Soluble in chloroform (slightly)
Solubility 25°C), methanol, and other _
) and methanol (slightly).[9]
polar organic solvents.[5][10]
o ) Hygroscopic and light-
Hygroscopicity Hygroscopic[11]

sensitive[9]

Spectroscopic Data

Methyltriphenylphosphoni

Methyltriphenylphosphoni

Data Type
e um Bromide um lodide
o (ppm) = 7.84-7.67 (m, 15H, -~ )
No specific data found in
1H NMR Ar-H), 3.27 (d, J(P,H) = 13.3
search results.
Hz, 3H, CH3)[12]
P NMR 0 (ppm) = 22.04 (in CDCI3)[1] No specific data found in
[13] search results.
Characteristic peaks for P-Ph No specific data found in
IR (KBr)

and C-H bonds.[11][14]

search results.

Mass Spec (El)

Available through NIST
WebBook[15]

No specific data found in

search results.
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Synthesis of Methyltriphenylphosphonium Salts

The most common method for synthesizing methyltriphenylphosphonium salts is the
quaternization of triphenylphosphine with a methyl halide.[4]

Synthesis of Methyltriphenylphosphonium Bromide

This protocol is adapted from established literature procedures.[2][16]

Reaction: PhsP + CHsBr — [PhsPCHs]*Br-

Experimental Protocol:

 In a pressure bottle, dissolve triphenylphosphine (0.21 mol, 55 g) in dry benzene (45 mL).
e Cool the bottle in an ice-salt bath.

o Carefully add condensed methyl bromide (0.29 mol, 28 g).

o Seal the pressure bottle and allow the reaction mixture to stand at room temperature for 2
days.

 After the reaction period, cool the bottle before opening.
o Collect the resulting white precipitate by suction filtration.

e Wash the solid with approximately 500 mL of hot benzene to remove any unreacted
triphenylphosphine.

Dry the product under vacuum to yield methyltriphenylphosphonium bromide.

Synthesis of Methyltriphenylphosphonium lodide

This protocol is based on a high-yield synthesis method.[9][17]
Reaction: PhsP + CHsl — [PhsPCHs]*I~

Experimental Protocol:
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» Recrystallize triphenylphosphine from ethanol and dry it over phosphorus pentoxide under
reduced pressure for 12 hours.

 In a suitable flask, dissolve triphenylphosphine (0.15 mol, 39 g) and iodomethane (0.16 mol,
10.0 mL, 22.8 g) in benzene (105 mL).

 Stir the solution at room temperature for 12 hours.

o Collect the precipitate by filtration.

e Wash the solid with benzene.

e Dry the product over phosphorus pentoxide under reduced pressure for 12 hours.

» This procedure typically yields methyltriphenylphosphonium iodide in high purity (yield: 57
g, 94%).[9]

Core Applications in Organic Synthesis
The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-
carbon double bond from a carbonyl compound and a phosphorus ylide.[3]
Methyltriphenylphosphonium salts are the direct precursors to the simplest phosphorus
ylide, methylenetriphenylphosphorane (PhsP=CHy2).
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Ylide Generation (in situ)

Strong Base
(e.g., n-BuLi, NaH, NaHMDS)
Beprotenation PhsP=CH:
M4 (Phosphorus Ylide)
[PhsPCHs]+X~

Alkene [Formation
\ 4
Aldehyde or Ketone 2+2] Cycloaddition Oxaphosphetane Triphenylphosphine Oxide
(R2C=0) Intermediate (PhsP=0)

Decomposition

- Alkene
g (R.C=CH)

Click to download full resolution via product page
Caption: General workflow of the Wittig reaction.
This protocol provides a step-by-step guide for a typical Wittig olefination.[2]
Experimental Protocol:
¢ Ylide Generation:

o In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an
addition funnel, a mechanical stirrer, and a gas inlet tube, maintain a gentle flow of

nitrogen.

o Add an ethereal solution of n-butyllithium (0.10 mol) and 200 mL of anhydrous ether to the
flask.
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o While stirring, cautiously add methyltriphenylphosphonium bromide (0.10 mol, 35.7 g)
over a 5-minute period. A characteristic color change indicates the formation of the ylide.

» Reaction with Carbonyl:

o To the freshly prepared ylide solution, add a solution of cyclohexanone (0.09 mole, 8.8 g)
in 50 ml of anhydrous ether dropwise over 30 minutes.

o After the addition is complete, stir the reaction mixture at room temperature for at least 4
hours, or until TLC analysis indicates the consumption of the starting material.

e Work-up and Purification:
o Quench the reaction by the dropwise addition of water.
o Separate the ethereal layer and wash it successively with water and brine.
o Dry the organic layer over anhydrous sodium sulfate and filter.
o Remove the ether by distillation.

o The crude product can be purified by fractional distillation or column chromatography to
yield methylenecyclohexane. The by-product, triphenylphosphine oxide, is a solid and can
often be removed by filtration or chromatography.

Phase-Transfer Catalysis

Methyltriphenylphosphonium salts can act as phase-transfer catalysts (PTCs), facilitating
reactions between reactants located in different immiscible phases (e.g., an aqueous phase
and an organic phase).[6][18] The lipophilic phosphonium cation can transport an anionic
reactant from the aqueous phase into the organic phase, where it can react with the organic
substrate.
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Immiscible Phases

,«A:]ueous Phase Organic Phase
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Organic Substrate (R-X)

Product (R-Nu)

Click to download full resolution via product page
Caption: Mechanism of phase-transfer catalysis.

While specific, detailed protocols for drug synthesis using methyltriphenylphosphonium salts
as PTCs are often proprietary, the principle is widely applied. For instance, in the synthesis of
certain pharmaceutical intermediates, a nucleophilic substitution reaction might be required
between an inorganic salt (soluble in water) and an organic halide (soluble in an organic
solvent). The phosphonium salt facilitates the transport of the nucleophile into the organic
phase, enabling the reaction to proceed at a reasonable rate under mild conditions. This avoids
the need for harsh, homogeneous reaction conditions and can improve yield and selectivity.[7]
[19]

Safety and Handling

Methyltriphenylphosphonium salts are hazardous materials and should be handled with
appropriate safety precautions.
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 Toxicity: They are harmful if swallowed, in contact with skin, or if inhaled.[11]
e lIrritation: They can cause skin and serious eye irritation.

o Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

o Storage: Store in a tightly closed container in a cool, dry place. The salts are hygroscopic
and, in the case of the iodide, light-sensitive.[9][11]

Always consult the Safety Data Sheet (SDS) for the specific salt before use.

Conclusion

Methyltriphenylphosphonium bromide and iodide are versatile and powerful reagents in
organophosphorus chemistry. Their primary role as precursors to the Wittig reagent for
methylenation reactions is fundamental to modern organic synthesis. Additionally, their
application as phase-transfer catalysts provides an efficient and environmentally benign
approach to conducting biphasic reactions. A thorough understanding of their properties,
synthesis, and reaction protocols, as detailed in this guide, is essential for their effective and
safe utilization in research and development, including the critical field of drug discovery and
manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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